5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a piperidine ring, a benzyl group, and a pyrimidine dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzylpiperidine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 1,3-dimethylpyrimidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine
- 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine
Uniqueness
Compared to similar compounds, 5-[(4-benzylpiperidin-1-yl)sulfonyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(4-benzylpiperidin-1-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-19-13-16(17(22)20(2)18(19)23)26(24,25)21-10-8-15(9-11-21)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRVWCNBBYFVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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